1,4-Dichloro-2-nitrobenzene
Overview
Description
1,4-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂. It is one of several isomers of dichloronitrobenzene and appears as a yellow solid that is insoluble in water . This compound is primarily produced by the nitration of 1,4-dichlorobenzene and serves as a precursor to many commercially significant derivatives .
Mechanism of Action
1,4-Dichloro-2-nitrobenzene, also known as 2,5-DICHLORONITROBENZENE, is an organic compound with the formula C6H3Cl2NO2 . This compound has a variety of applications and interacts with several targets in its action mechanism.
Target of Action
It’s known that this compound is a precursor to many derivatives of commercial interest .
Mode of Action
The compound is produced by nitration of 1,4-dichlorobenzene . In its mode of action, hydrogenation gives 1,4-dichloroaniline . Nucleophiles displace the chloride adjacent to the nitro group: ammonia gives the aniline derivative, aqueous base gives the phenol derivative, and methoxide gives the anisole derivative . These compounds are respectively 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol, and 4-chloro-2-nitroanisole .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various derivatives, which may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
It’s known that the compound is a precursor to many derivatives of commercial interest , suggesting that its action results in the production of these derivatives.
Action Environment
It’s known that the compound is used in industrial intermediates as an organic dye , suggesting that industrial conditions may influence its action.
Biochemical Analysis
Biochemical Properties
1,4-Dichloro-2-nitrobenzene is a precursor to many derivatives of commercial interest . Hydrogenation gives 1,4-dichloroaniline . Nucleophiles displace the chloride adjacent to the nitro group: ammonia gives the aniline derivative, aqueous base gives the phenol derivative, and methoxide gives the anisole derivative . These compounds are respectively 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol, and 4-chloro-2-nitroanisole .
Cellular Effects
It has been suggested that it may have effects on the liver and kidneys, resulting in impaired functions . It is also possibly carcinogenic to humans .
Molecular Mechanism
It is known that nucleophiles displace the chloride adjacent to the nitro group . This suggests that this compound may interact with biomolecules through nucleophilic substitution reactions.
Temporal Effects in Laboratory Settings
It is known that it is a precursor to many derivatives of commercial interest , suggesting that its effects may change over time as it is metabolized into these derivatives.
Dosage Effects in Animal Models
It has been suggested that it may have effects on the liver and kidneys, resulting in impaired functions . It is also possibly carcinogenic to humans .
Metabolic Pathways
It is known that it is a precursor to many derivatives of commercial interest , suggesting that it may be involved in various metabolic pathways leading to these derivatives.
Transport and Distribution
It is known that it is a precursor to many derivatives of commercial interest , suggesting that it may be transported and distributed in a manner similar to these derivatives.
Preparation Methods
1,4-Dichloro-2-nitrobenzene is synthesized through the nitration of 1,4-dichlorobenzene using mixed acid (a combination of nitric acid and sulfuric acid) at temperatures ranging from 35°C to 65°C . The reaction yields a high purity product, which can be further purified by crystallization from absolute ethanol . Industrial production follows similar methods, ensuring high yield and purity through controlled reaction conditions.
Chemical Reactions Analysis
1,4-Dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound results in the formation of 1,4-dichloroaniline.
Nucleophilic Substitution: The chloride adjacent to the nitro group can be displaced by nucleophiles.
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Scientific Research Applications
1,4-Dichloro-2-nitrobenzene is utilized in various scientific research applications:
Comparison with Similar Compounds
1,4-Dichloro-2-nitrobenzene can be compared with other dichloronitrobenzene isomers:
1,2-Dichloro-4-nitrobenzene: This isomer has different positions for the chlorine and nitro groups, leading to distinct reactivity and applications.
1,3-Dichloro-2-nitrobenzene: Another isomer with unique properties and uses.
The uniqueness of this compound lies in its specific arrangement of substituents, which dictates its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
1,4-dichloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKOBGFCAHLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052602 | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [ICSC] Yellow crystals; [Sigma-Aldrich MSDS], YELLOW FLAKES. | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Boiling Point |
267 °C, 261 °C | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Flash Point |
135 °C | |
Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Solubility |
In water, 95 mg/L at 25 °C, In water, 92.1 mg/L at 20 °C, Soluble in ethanol, ether, benzene, carbon disulfide; slightly soluble in carbon tetrachloride, Solubility in water, g/100ml at 20 °C: 0.01 (very slightly soluble) | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Density |
1.669 at 22 °C, Density: 1.479 g/cu cm at 75 °C, 1.67 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Vapor Pressure |
0.00505 [mmHg], 0.00383 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.5 | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Color/Form |
Plates or prisms from alcohol, plates from ethyl acetate | |
CAS No. |
89-61-2 | |
Record name | 2,5-Dichloronitrobenzene | |
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Record name | 2,5-Dichloronitrobenzene | |
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Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | Benzene, 1,4-dichloro-2-nitro- | |
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Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-dichloro-2-nitrobenzene | |
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Record name | NITRO-P-DICHLOROBENZENE | |
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Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Melting Point |
56 °C, 55 °C | |
Record name | 1,4-Dichloro-2-nitrobenzene | |
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Record name | 1,4-DICHLORO-2-NITROBENZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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